molecular formula C13H19NO2 B185376 4-(tert-Butyl)-N-methoxy-N-methylbenzamide CAS No. 208188-23-2

4-(tert-Butyl)-N-methoxy-N-methylbenzamide

Cat. No.: B185376
CAS No.: 208188-23-2
M. Wt: 221.29 g/mol
InChI Key: XXLVUAPKIAQHFL-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-N-methoxy-N-methylbenzamide is an organic compound characterized by the presence of a tert-butyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-N-methoxy-N-methylbenzamide typically involves the reaction of 4-tert-butylbenzoic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at moderate levels to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high efficiency. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids (e.g., aluminum chloride) are employed.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-(tert-Butyl)-N-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Shares the tert-butyl group but differs in the functional group attached to the benzene ring.

    N-methoxy-N-methylbenzamide: Lacks the tert-butyl group, making it less sterically hindered.

    tert-Butylbenzamide: Similar structure but without the N-methoxy-N-methyl substitution.

Uniqueness

4-(tert-Butyl)-N-methoxy-N-methylbenzamide is unique due to the combination of the tert-butyl group and the N-methoxy-N-methyl substitution. This combination imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s stability and reactivity in various chemical reactions.

Properties

IUPAC Name

4-tert-butyl-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)11-8-6-10(7-9-11)12(15)14(4)16-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLVUAPKIAQHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388115
Record name 4-(tert-Butyl)-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208188-23-2
Record name 4-(tert-Butyl)-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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